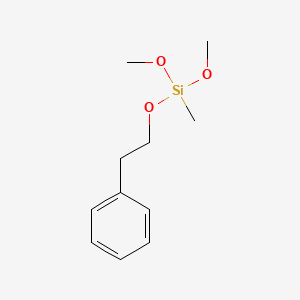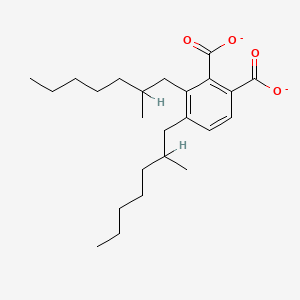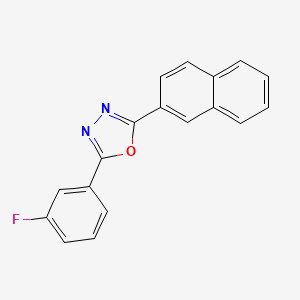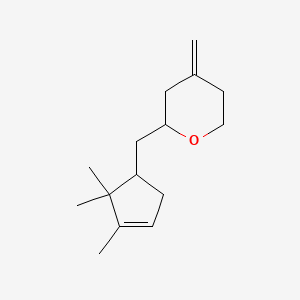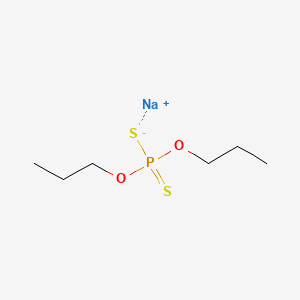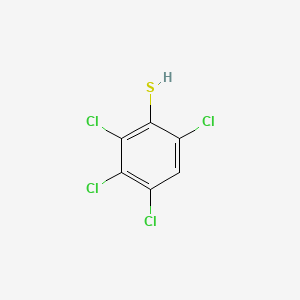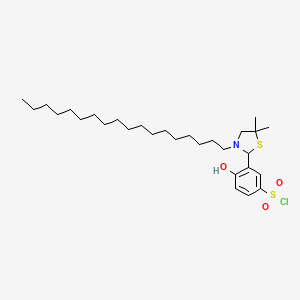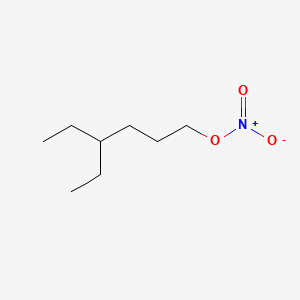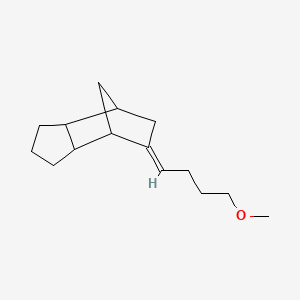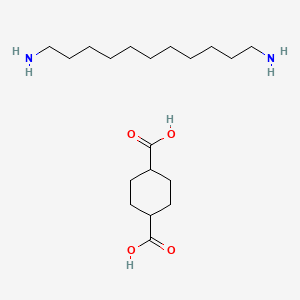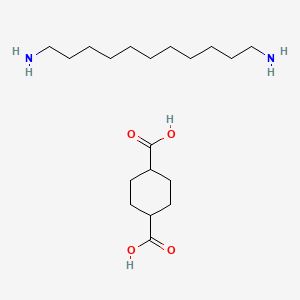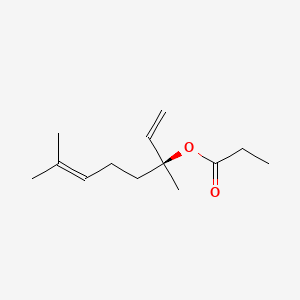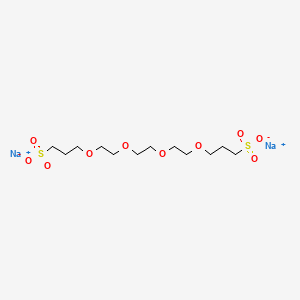
Disodium (ethylenebis(oxyethyleneoxy))bispropanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium (ethylenebis(oxyethyleneoxy))bispropanesulphonate is a chemical compound with the molecular formula C10H22Na2O8S2 and a molecular weight of 380.38642 . This compound is known for its unique structure, which includes ethylene, oxyethylene, and propanesulphonate groups. It is commonly used in various industrial and scientific applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium (ethylenebis(oxyethyleneoxy))bispropanesulphonate typically involves the reaction of ethylene glycol with propanesulphonic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C2H4(OH)2+2C3H7SO3H+2NaOH→C10H22Na2O8S2+2H2O
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through filtration and crystallization processes. The final product is obtained as a white crystalline solid, which is then packaged for distribution.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium (ethylenebis(oxyethyleneoxy))bispropanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulphone derivatives.
Reduction: It can be reduced to form sulphonate salts.
Substitution: The compound can undergo substitution reactions where the sulphonate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various nucleophiles can be used to replace the sulphonate groups, typically under basic conditions.
Major Products Formed
Oxidation: Sulphone derivatives.
Reduction: Sulphonate salts.
Substitution: Compounds with different functional groups replacing the sulphonate groups.
Applications De Recherche Scientifique
Disodium (ethylenebis(oxyethyleneoxy))bispropanesulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical excipient.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of disodium (ethylenebis(oxyethyleneoxy))bispropanesulphonate involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property makes it useful in applications such as water treatment and metal ion sequestration. Additionally, its sulphonate groups can participate in various chemical reactions, contributing to its versatility in different applications.
Comparaison Avec Des Composés Similaires
Disodium (ethylenebis(oxyethyleneoxy))bispropanesulphonate can be compared with other similar compounds such as:
Disodium ethylenediaminetetraacetate (EDTA): Both compounds act as chelating agents, but this compound has a different structure and may exhibit different binding affinities.
Disodium 2,2’-oxybis(ethanesulphonate): Similar in having sulphonate groups, but differs in the overall molecular structure and properties.
The uniqueness of this compound lies in its specific combination of ethylene, oxyethylene, and propanesulphonate groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
52286-85-8 |
|---|---|
Formule moléculaire |
C12H24Na2O10S2 |
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
disodium;3-[2-[2-[2-(3-sulfonatopropoxy)ethoxy]ethoxy]ethoxy]propane-1-sulfonate |
InChI |
InChI=1S/C12H26O10S2.2Na/c13-23(14,15)11-1-3-19-5-7-21-9-10-22-8-6-20-4-2-12-24(16,17)18;;/h1-12H2,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |
Clé InChI |
SZRKQDLMIVSHDB-UHFFFAOYSA-L |
SMILES canonique |
C(COCCOCCOCCOCCCS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



